molecular formula C25H28N2O4 B15107193 methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

Cat. No.: B15107193
M. Wt: 420.5 g/mol
InChI Key: XXYIOXTZLZGBES-UHFFFAOYSA-N
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Description

Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the desired substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as benzyl and carbonyl groups through reactions like Friedel-Crafts acylation and reductive amination.

    Esterification: Formation of the methyl ester group through esterification reactions using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets in biological systems. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to selective biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline structures.

    Benzyl-Substituted Isoquinolines: Compounds with benzyl groups attached to isoquinoline cores.

    Beta-Alanine Derivatives: Compounds containing the beta-alanine moiety.

Uniqueness

Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is unique due to its specific combination of a spirocyclic core, benzyl substitution, and beta-alanine ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 3-[(2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C25H28N2O4/c1-31-21(28)13-16-26-23(29)22-19-11-5-6-12-20(19)24(30)27(25(22)14-7-8-15-25)17-18-9-3-2-4-10-18/h2-6,9-12,22H,7-8,13-17H2,1H3,(H,26,29)

InChI Key

XXYIOXTZLZGBES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Origin of Product

United States

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